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Compound of Interest

Compound Name:
3-Methyl-1H-pyrazole-4-carboxylic

acid

Cat. No.: B1212552 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Methyl-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal

chemistry and materials science. This document presents predicted and characteristic

spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS), along with detailed experimental protocols for data acquisition.

Data Presentation
The following tables summarize the predicted and expected quantitative spectroscopic data for

3-Methyl-1H-pyrazole-4-carboxylic acid. It is important to note that while experimentally

obtained spectra are the gold standard, the following data is compiled from typical values for

the constituent functional groups and structural motifs, providing a reliable reference for

characterization.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~12.0 - 13.0 Broad Singlet 1H COOH

~7.5 - 8.0 Singlet 1H C5-H

~2.3 - 2.5 Singlet 3H CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm Assignment

~165 - 175 COOH

~140 - 150 C3

~135 - 145 C5

~110 - 120 C4

~10 - 15 CH₃

Table 3: Characteristic IR Absorption Data
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Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Broad, Strong
O-H stretch (Carboxylic Acid)

[1][2][3]

~1700-1725 Strong
C=O stretch (Carboxylic Acid)

[2][3]

~1600-1450 Medium
C=C and C=N stretching

(Pyrazole ring)

~1200-1300 Medium
C-O stretch (Carboxylic Acid)

[1]

~1290 Intense
C-N stretching (Pyrazole ring)

[4]

~950-910 Medium O-H bend (Carboxylic Acid)[1]

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z Ratio
Predicted Relative
Intensity

Assignment

126 Moderate [M]⁺ (Molecular Ion)

109 Moderate [M - OH]⁺

81 High [M - COOH]⁺

68 Moderate Fragmentation of pyrazole ring

45 Moderate [COOH]⁺

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a solid

organic compound like 3-Methyl-1H-pyrazole-4-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of the compound.

Methodology:

Sample Preparation:

Dissolve approximately 5-10 mg of 3-Methyl-1H-pyrazole-4-carboxylic acid in 0.5-0.7

mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if

necessary.

Transfer the solution to a standard 5 mm NMR tube.

Instrument Setup:

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

Tune and shim the probe to the specific solvent and sample.

Set the appropriate acquisition parameters for both ¹H and ¹³C NMR experiments,

including pulse sequence, acquisition time, relaxation delay, and number of scans. For ¹³C

NMR, a higher number of scans will likely be necessary due to the low natural abundance

of the ¹³C isotope.

Data Acquisition:

Acquire the ¹H NMR spectrum.

Acquire the proton-decoupled ¹³C NMR spectrum.

Data Processing:

Apply Fourier transformation to the raw data.

Phase and baseline correct the spectra.
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Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g.,

DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

Sample Preparation:

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small amount of the solid 3-Methyl-1H-pyrazole-4-carboxylic acid powder

directly onto the ATR crystal.

Data Acquisition:

Apply pressure using the instrument's anvil to ensure good contact between the sample

and the crystal.

Record a background spectrum of the empty ATR crystal.

Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

The instrument software will automatically ratio the sample spectrum to the background

spectrum to generate the final absorbance or transmittance spectrum.

Data Analysis:

Identify the characteristic absorption bands and correlate them with specific functional

groups.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
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Methodology (Electron Ionization - EI):

Sample Introduction:

Introduce a small amount of the sample into the mass spectrometer, typically via a direct

insertion probe for solid samples.

The sample is heated to induce vaporization into the ion source.

Ionization:

The vaporized sample molecules are bombarded with a high-energy electron beam

(typically 70 eV) in the ion source, causing ionization and fragmentation.

Mass Analysis:

The resulting ions are accelerated and separated based on their mass-to-charge (m/z)

ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection:

The separated ions are detected, and a mass spectrum is generated, plotting the relative

abundance of ions against their m/z ratio.

Data Analysis:

Identify the molecular ion peak to determine the molecular weight.

Analyze the fragmentation pattern to deduce the structure of the molecule. Common

fragmentations for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45)

groups.[5][6][7][8] Pyrazole rings can undergo ring cleavage.[9]

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound.
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General Spectroscopic Analysis Workflow
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Caption: A flowchart illustrating the typical workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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